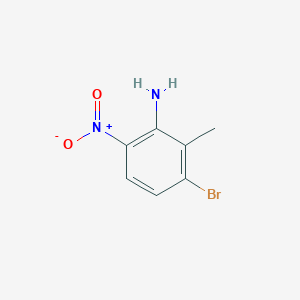
(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride
概要
説明
(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol. It features a tetrahydrofuran (THF) ring and an amine group, with two methyl groups at the 2nd position of the THF ring. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
準備方法
The synthesis of (2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2,2-dimethyltetrahydrofuran with an amine source under acidic conditions to form the hydrochloride salt . The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride undergoes various chemical reactions, including:
Acid-base reactions: The amine group can act as a base and react with acids to form protonated amines.
Nucleophilic substitution: The amine group can act as a nucleophile and attack electrophilic centers.
Quaternization: The amine group can undergo further alkylation reactions to form quaternary ammonium salts.
Common reagents used in these reactions include acids like hydrochloric acid for protonation, alkyl halides for nucleophilic substitution, and alkylating agents for quaternization. The major products formed from these reactions depend on the specific reagents and conditions used but often include protonated amines, substituted amines, and quaternary ammonium salts.
科学的研究の応用
(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block in the synthesis of pharmaceuticals due to the presence of an amine group and a cyclic ether (tetrahydrofuran).
Material Science: The compound can be used in the development of new materials, particularly polymers with unique properties.
Organic Synthesis: It serves as a reagent in organic synthesis, where the amine group acts as a nucleophile in substitution reactions, and the tetrahydrofuran ring can participate in ring-opening reactions.
Catalysis: The amine group, being basic, can potentially catalyze certain types of reactions.
作用機序
The mechanism of action of (2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride involves its functional groups. The amine group can participate in nucleophilic substitution reactions, while the tetrahydrofuran ring can engage in ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride can be compared with other similar compounds, such as:
2,2-Dimethyltetrahydrofuran-3-amine: Similar structure but without the hydrochloride salt.
Tetrahydrofuran-3-ylamine: Lacks the two methyl groups at the 2nd position.
2,2-Dimethyltetrahydrofuran: Lacks the amine group.
The uniqueness of this compound lies in the combination of the THF ring and the amine group, along with the steric bulk provided by the two methyl groups.
特性
IUPAC Name |
2,2-dimethyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)5(7)3-4-8-6;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUJICMFURKSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)

![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)

![2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1376242.png)
![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)


![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)





